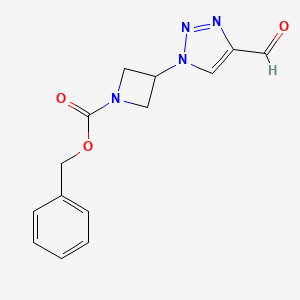
benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Overview
Description
Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Compounds containing the 1,2,3-triazole moiety are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They can act as hydrogen bond acceptors and donors, simultaneously , thereby offering various types of binding to the target enzyme .
Mode of Action
The exact mode of action of This compound It is known that 1,2,3-triazoles can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds containing the 1,2,3-triazole moiety have been found to show various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that 1,2,3-triazoles are chemically and biologically stable , which may influence their bioavailability.
Result of Action
The specific molecular and cellular effects of This compound Compounds containing the 1,2,3-triazole moiety have been found to show various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that 1,2,3-triazoles are chemically and biologically stable , suggesting that they may be resistant to various environmental factors.
Biochemical Analysis
Biochemical Properties
Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring can form stable complexes with metal ions, which can be crucial for enzyme catalysis. This compound has been shown to interact with enzymes such as topoisomerase IV and COVID-19 main protease, exhibiting inhibitory effects . These interactions are primarily driven by hydrogen bonding and van der Waals forces, which stabilize the enzyme-inhibitor complex.
Cellular Effects
This compound has demonstrated significant effects on various cell types. In cancer cell lines such as BT-474, HeLa, and MCF-7, this compound induces apoptosis, leading to cell death . It influences cell signaling pathways by inhibiting tubulin polymerization, which is essential for cell division. Additionally, it affects gene expression by modulating the activity of transcription factors, thereby altering cellular metabolism and promoting apoptotic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest at the sub-G1 and G2/M phases, ultimately inducing apoptosis. Furthermore, it interacts with the catalytic domain of topoisomerase IV, inhibiting its activity and preventing DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination from the body. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthetic processes . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which regulate its intracellular concentration . Additionally, it can bind to serum proteins, facilitating its distribution throughout the body. These interactions can affect the localization and accumulation of the compound in target tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments such as the nucleus and mitochondria, where it exerts its biological effects . These localization patterns are crucial for its activity, as they determine the accessibility of target biomolecules and the overall efficacy of the compound.
Properties
IUPAC Name |
benzyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-9-12-6-18(16-15-12)13-7-17(8-13)14(20)21-10-11-4-2-1-3-5-11/h1-6,9,13H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYQRKFETOKURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane](/img/structure/B1480497.png)
![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)
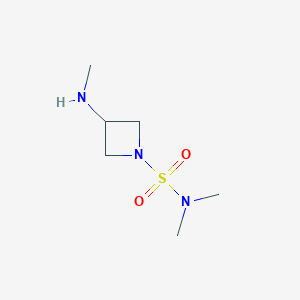
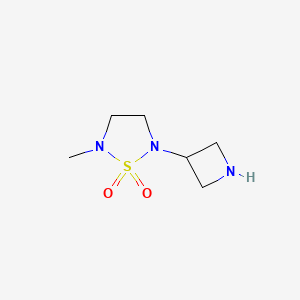
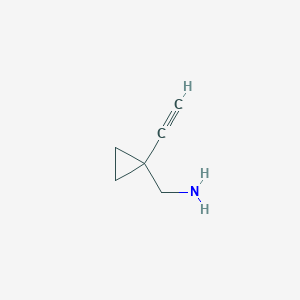

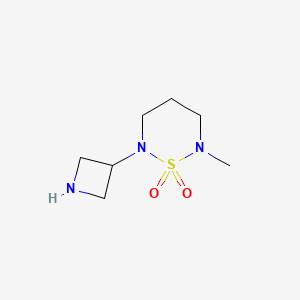
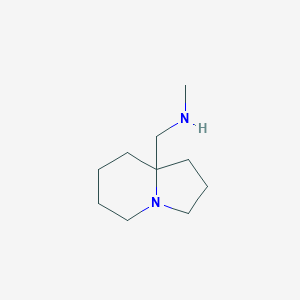

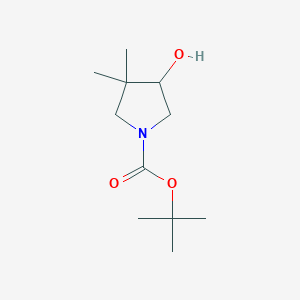
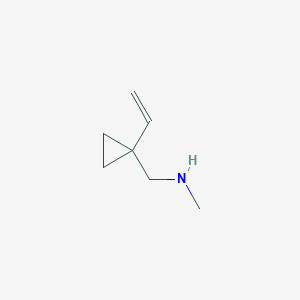
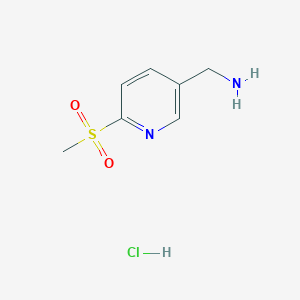
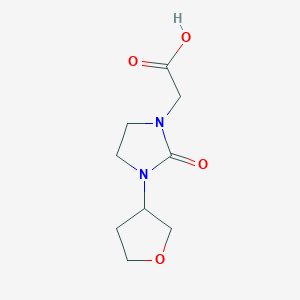
![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)
